1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)tetrahydro-4(1H)-pyridinone
Overview
Description
1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)tetrahydro-4(1H)-pyridinone is a useful research compound. Its molecular formula is C17H23ClN2O4S and its molecular weight is 386.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- This compound and its derivatives have been extensively studied in the synthesis of functionalized pyridines and pyridinones, which are key structures in many pharmaceutical and chemical applications. For instance, the synthesis of 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, involving catalytic amounts of piperidine, has been explored (Mekheimer et al., 1997).
- The compound [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, related to the target compound, has been synthesized and characterized, with its structure investigated through X-ray crystallography (Girish et al., 2008).
Chemical Reactions
- Acid-catalyzed reactions involving derivatives of this compound, such as 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, have led to the formation of new 1-(arylsulfonyl)pyrrolidines. These reactions occur under mild conditions and are a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment (Smolobochkin et al., 2017).
Antimicrobial Activity
- Some derivatives of this compound have been investigated for their antimicrobial activities. For example, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives exhibited significant potent antimicrobial activities against pathogens of Lycopersicon esculentum, a tomato plant (Vinaya et al., 2009).
Molecular Design and Synthesis
- Novel molecular designs incorporating spiro-piperidine units in synthetic bacteriochlorins have been developed, allowing tailoring of bacteriochlorin by nitrogen derivatization and tuning of spectral properties (Reddy et al., 2013).
Antimycobacterial Evaluation
- Spiro-pyrido-pyrrolizines and pyrrolidines, synthesized via reactions involving 1-methyl-3-[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones, were screened for in vitro activity against Mycobacterium tuberculosis, showing potential as antimycobacterial agents (Kumar et al., 2009).
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, given the observed activities of related compounds . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
Mechanism of Action
Mode of Action
The presence of a sulfonyl group and a chlorophenyl group could potentially enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Sulfonyl compounds are known to play roles in various biochemical pathways, including signal transduction, protein folding, and cellular metabolism .
Pharmacokinetics
The presence of a sulfonyl group and a chlorophenyl group could potentially affect the compound’s solubility, absorption, and distribution in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by changes in pH or temperature, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)sulfonyl-4-hydroxypiperidin-4-yl]methyl]piperidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c18-14-1-3-16(4-2-14)25(23,24)20-11-7-17(22,8-12-20)13-19-9-5-15(21)6-10-19/h1-4,22H,5-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFMTLOPUSQZNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135258 | |
Record name | 1-[[1-[(4-Chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl]methyl]-4-piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861212-73-9 | |
Record name | 1-[[1-[(4-Chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl]methyl]-4-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861212-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[1-[(4-Chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl]methyl]-4-piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801135258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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